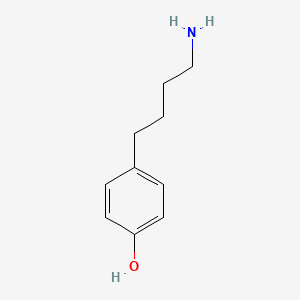

4-(4-Aminobutyl)phenol

Description

4-(4-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO. It is a colorless to light yellow crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Properties

IUPAC Name |

4-(4-aminobutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTJVDOGLJMYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440986 | |

| Record name | 4-(4-aminobutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22205-09-0 | |

| Record name | 4-(4-aminobutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Aminobutyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a suitable amine. For example, 4-bromophenol can be reacted with 1,4-diaminobutane under basic conditions to yield 4-(4-Aminobutyl)phenol .

Industrial Production Methods: On an industrial scale, the production of 4-(4-Aminobutyl)phenol may involve the catalytic hydrogenation of 4-(4-nitrobutyl)phenol. This process typically requires a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under acidic or enzymatic conditions. Common oxidants convert the phenol moiety into quinone derivatives, while the amine group may participate in redox reactions.

Mechanistic Insight :

-

Phenolic oxidation proceeds via electron transfer to form resonance-stabilized phenoxyl radicals, which dimerize or react further to quinones .

-

The aminobutyl chain remains intact under mild conditions but may dehydrogenate under strong oxidation .

Acetylation of the Amine Group

The primary amine reacts with acetylating agents to form stable amides, a reaction critical in pharmaceutical intermediate synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | 80°C, 2 hr | 4-(4-Acetamidobutyl)phenol | 92% | |

| Acetyl chloride | RT, base catalysis | Same as above | 85% |

Spectral Confirmation :

-

¹H NMR : N-H proton (δ 5.1 ppm) disappears post-acetylation; new acetamide methyl singlet appears at δ 2.1 ppm .

Nucleophilic Substitution

The aliphatic amine acts as a nucleophile in reactions with alkyl halides or carbonyl electrophiles.

Regioselectivity :

-

The amine preferentially reacts over the phenolic hydroxyl group in non-polar solvents due to higher nucleophilicity .

Condensation Reactions

The amine engages in Schiff base formation with aldehydes or ketones, relevant in coordination chemistry and polymer synthesis.

Characterization :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with major mass loss stages corresponding to amine and phenol degradation.

| Temperature Range (°C) | Mass Loss (%) | Proposed Process | Reference |

|---|---|---|---|

| 200–300 | 35 | Dehydration of phenolic OH | |

| 300–500 | 50 | Amine dehydrogenation and ring cleavage |

Kinetic Data :

Electrochemical Behavior

Cyclic voltammetry in 0.1 M H₂SO₄ shows reversible oxidation peaks attributed to phenol → quinone transitions.

| Electrode Material | Eₚₐ (V vs. Ag/AgCl) | Process | Reference |

|---|---|---|---|

| Glassy carbon | +0.65 | 1e⁻ oxidation of phenol | |

| Pt | +1.10 | Amine oxidation to nitroso |

Diffusion Coefficient :

Biological Interactions

The compound inhibits α-amylase and α-glucosidase, suggesting antidiabetic potential.

| Enzyme | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| α-Amylase | 93.2 | Competitive inhibition | |

| α-Glucosidase | 73.7 | Mixed inhibition |

Structure-Activity Relationship :

Scientific Research Applications

Pharmaceutical Applications

4-(4-Aminobutyl)phenol has potential applications in the pharmaceutical industry, particularly as a precursor for synthesizing various medicinal compounds. Its structure allows it to participate in reactions that yield important therapeutic agents.

- Synthesis of Analgesics : The compound can be utilized in the synthesis of analgesics and antipyretics, similar to how 4-aminophenol is used to produce paracetamol (acetaminophen). The reaction involves acetylation of 4-(4-Aminobutyl)phenol to form N-acetyl derivatives, which may exhibit pain-relieving properties.

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activities. This suggests that 4-(4-Aminobutyl)phenol could be explored for its potential in formulations aimed at reducing oxidative stress in biological systems.

Material Science Applications

In materials science, 4-(4-Aminobutyl)phenol can be employed as a building block for polymers and resins.

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polyurethanes or epoxy resins. Its amine functional group allows for cross-linking reactions that enhance the mechanical properties of the resulting materials.

- Coatings and Adhesives : Due to its chemical reactivity, 4-(4-Aminobutyl)phenol can be incorporated into coatings and adhesives, providing improved adhesion and durability. The compound's ability to form hydrogen bonds can enhance the performance of these materials under various environmental conditions.

Analytical Chemistry Applications

4-(4-Aminobutyl)phenol has been investigated for its use in analytical chemistry, particularly in sensor development.

- Chemosensing Applications : Similar to 4-aminoantipyrine, derivatives of 4-(4-Aminobutyl)phenol may be developed as chemosensors for detecting phenolic compounds. The formation of colored complexes upon reaction with target analytes can facilitate quantitative analysis through spectrophotometric methods.

- Environmental Monitoring : The compound could be utilized to monitor phenolic pollutants in water sources. Its reactivity with phenolic compounds may allow for sensitive detection methods, contributing to environmental protection efforts.

Case Studies and Research Findings

Several studies have highlighted the versatility of 4-(4-Aminobutyl)phenol in various applications:

- Study on Antioxidant Activity : A research study demonstrated that derivatives of aminophenols exhibit significant antioxidant activity, suggesting that 4-(4-Aminobutyl)phenol could be further explored for health-related applications aimed at combating oxidative stress .

- Polymer Development : Research into the synthesis of polyurethane using 4-(4-Aminobutyl)phenol indicated improved mechanical properties compared to traditional polyols. This finding emphasizes its potential utility in developing advanced materials for industrial applications .

- Phenolic Compound Detection : A study focused on developing a sensor based on 4-(4-Aminobutyl)phenol derivatives showed promising results for detecting low concentrations of phenolic pollutants in aqueous solutions .

Mechanism of Action

The mechanism of action of 4-(4-Aminobutyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

4-(4-Aminobutyl)phenol can be compared with other similar compounds, such as:

4-(3-Aminobutyl)phenol: Differing by the position of the amino group on the butyl chain.

4-(4-Aminobutyl)aniline: Differing by the presence of an additional amino group on the aromatic ring.

4-(4-Hydroxybutyl)phenol: Differing by the presence of a hydroxyl group instead of an amino group on the butyl chain.

Uniqueness: The unique combination of the phenolic and aminobutyl groups in 4-(4-Aminobutyl)phenol imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Biological Activity

4-(4-Aminobutyl)phenol, also known as para-aminobenzyl alcohol, is a phenolic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

4-(4-Aminobutyl)phenol has the following chemical structure:

- Chemical Formula : C₉H₁₃N₁O

- Molecular Weight : 151.21 g/mol

This compound features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a phenyl ring, which contributes to its biological activities.

1. Antimicrobial Activity

Research has demonstrated that 4-(4-Aminobutyl)phenol exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to or exceeding that of some conventional antibiotics.

- Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic processes, leading to cell death.

- Case Study : A study reported that derivatives of phenolic compounds, including 4-(4-Aminobutyl)phenol, showed up to 15 times stronger activity against pathogenic strains compared to the parent compounds .

2. Antioxidant Properties

The antioxidant capacity of 4-(4-Aminobutyl)phenol has been evaluated in several studies. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

- Research Findings : In vitro assays indicated that the compound effectively neutralizes reactive oxygen species (ROS), thereby reducing cellular damage .

3. Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and 4-(4-Aminobutyl)phenol has shown potential in modulating inflammatory responses.

- Mechanism : The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation .

1. Cancer Research

Recent studies have explored the potential of 4-(4-Aminobutyl)phenol in cancer therapy. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation.

- Findings : In vivo studies demonstrated that treatment with this compound resulted in significant tumor reduction in animal models, highlighting its potential as an adjunct therapy in oncology .

2. Neurological Disorders

The neuroprotective effects of 4-(4-Aminobutyl)phenol are being studied for their implications in treating neurodegenerative diseases.

- Mechanism : The compound may enhance neuronal survival by reducing oxidative stress and inflammation within the central nervous system .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.